molecular formula C10H7Cl2F3O2 B14017597 Ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate

Ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate

Cat. No.: B14017597
M. Wt: 287.06 g/mol
InChI Key: YHIHVKBXICKPGX-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7Cl2F3O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate typically involves the esterification of 2,6-dichloro-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Hydrolysis: 2,6-dichloro-3-(trifluoromethyl)benzoic acid.

    Reduction: 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms may participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
  • Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate
  • Ethyl 2,4-dichloro-3-(trifluoromethyl)benzoate

Uniqueness

This compound is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which influence its reactivity and interaction with biological targets. The presence of both electron-withdrawing groups (chlorine and trifluoromethyl) makes it a valuable intermediate in organic synthesis, offering distinct properties compared to its analogs.

Properties

Molecular Formula

C10H7Cl2F3O2

Molecular Weight

287.06 g/mol

IUPAC Name

ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H7Cl2F3O2/c1-2-17-9(16)7-6(11)4-3-5(8(7)12)10(13,14)15/h3-4H,2H2,1H3

InChI Key

YHIHVKBXICKPGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)C(F)(F)F)Cl

Origin of Product

United States

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